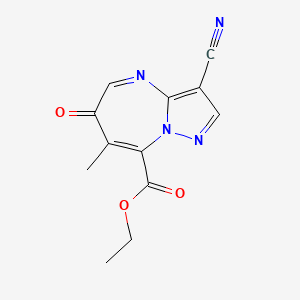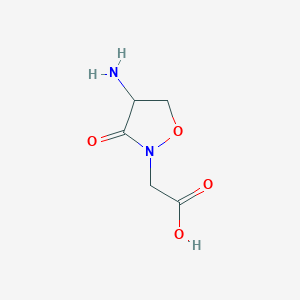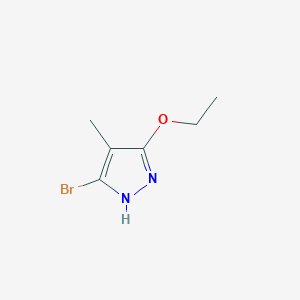![molecular formula C17H19ClN2O2 B12878669 1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one CAS No. 388115-75-1](/img/structure/B12878669.png)
1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone is a synthetic organic compound that features a pyrrole ring substituted with a 4-chlorobenzoyl group and a diethylamino ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 4-Chlorobenzoyl Group: The pyrrole ring is then subjected to Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diethylamino Ethanone Moiety: The final step involves the reaction of the substituted pyrrole with diethylamino ethanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino ethanone moiety, where nucleophiles replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
科学的研究の応用
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzoyl)-2-(diethylamino)ethanone: Lacks the pyrrole ring but has similar functional groups.
1-(5-(4-Methylbenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone: Similar structure with a methyl group instead of a chlorine atom.
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(dimethylamino)ethanone: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone is unique due to the combination of its pyrrole ring, 4-chlorobenzoyl group, and diethylamino ethanone moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
特性
CAS番号 |
388115-75-1 |
|---|---|
分子式 |
C17H19ClN2O2 |
分子量 |
318.8 g/mol |
IUPAC名 |
1-[5-(4-chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethanone |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-20(4-2)11-16(21)13-9-15(19-10-13)17(22)12-5-7-14(18)8-6-12/h5-10,19H,3-4,11H2,1-2H3 |
InChIキー |
KGVSJCYKMSQYIX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)

![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)



![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)


![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
